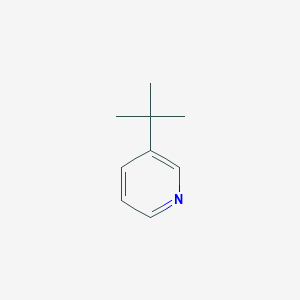

3-(Tert-butyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives are a cornerstone of modern chemical science, with their applications spanning a multitude of fields. numberanalytics.comnih.govsciencepublishinggroup.com The unique electronic structure of the pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), imparts distinct properties that make these compounds highly versatile. numberanalytics.com

Role as Essential Building Blocks in Organic Synthesis

Pyridine derivatives are indispensable building blocks in organic synthesis. nih.govbohrium.com Their utility stems from their ability to participate in a wide array of chemical reactions, serving as precursors for more complex molecules. bohrium.com The nitrogen atom in the pyridine ring can act as a nucleophile and a base, while the ring itself can undergo both electrophilic and nucleophilic substitution reactions, albeit with different selectivities compared to benzene. nih.gov This reactivity allows for the construction of diverse molecular architectures. bohrium.com

Relevance in Pharmaceutical and Agrochemical Development

The pyridine scaffold is a prominent feature in numerous biologically active compounds, making it highly relevant in the pharmaceutical and agrochemical industries. numberanalytics.comresearchgate.netnih.govdatahorizzonresearch.comusdanalytics.com In medicine, pyridine derivatives are found in a wide range of drugs, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govjchemrev.com The presence of the pyridine ring can enhance the solubility and bioavailability of drug molecules. nih.govresearchgate.net In agriculture, pyridine-based compounds are integral to the formulation of herbicides, insecticides, and fungicides, contributing to crop protection and improved yields. datahorizzonresearch.comusdanalytics.comresearchgate.netgrandviewresearch.comglobenewswire.com

Impact in Functional Materials Chemistry

The application of pyridine derivatives extends to the field of functional materials. numberanalytics.com These compounds are utilized in the synthesis of materials with specific electronic and optical properties, such as conducting polymers and luminescent materials. numberanalytics.comnih.gov The ability of the pyridine nitrogen to coordinate with metal ions also makes them valuable as ligands in the development of catalysts and metal-organic frameworks (MOFs). nih.gov

Overview of Steric and Electronic Influences of the tert-Butyl Group in Pyridine Systems

The introduction of a tert-butyl group onto a pyridine ring significantly alters its steric and electronic properties. wikipedia.org Steric effects arise from the spatial arrangement of atoms, and the bulky tert-butyl group introduces considerable steric hindrance. wikipedia.org This can influence the reactivity of the pyridine ring by impeding the approach of reagents to adjacent positions.

Electronically, the tert-butyl group is known to be electron-donating. This increases the electron density on the pyridine ring, which can affect its basicity and reactivity in various chemical transformations. The interplay of these steric and electronic effects is a key factor in determining the chemical behavior and potential applications of tert-butyl substituted pyridines.

Scope and Objectives of Academic Research on 3-(Tert-butyl)pyridine

Academic research on this compound aims to comprehensively understand its fundamental chemical characteristics and explore its potential applications. Key objectives include the development of efficient synthetic routes, a thorough investigation of its reactivity patterns, and detailed characterization of its physical and chemical properties. Furthermore, research focuses on leveraging the unique steric and electronic properties conferred by the 3-tert-butyl substituent to develop novel applications in areas such as catalysis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUIIWHYTLCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334484 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38031-78-6 | |

| Record name | 3-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyl Pyridine and Its Derivatives

Direct Functionalization Approaches

Direct functionalization of the pre-formed pyridine (B92270) ring is a primary strategy for introducing substituents. This approach involves the selective C-H activation and subsequent formation of a new carbon-carbon bond at a specific position on the heterocycle.

Alkylation Strategies on Pyridine Ring Systems

Alkylation of pyridine presents significant regioselectivity challenges due to the electronic nature of the ring. The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions. Consequently, direct introduction of a tert-butyl group at the C3 position is often non-trivial.

The direct alkylation of a pyridine ring using tert-butyl halides and a strong base is a challenging endeavor. The steric bulk of the tert-butyl group, combined with the electronic deactivation of the pyridine ring, often requires harsh reaction conditions. While this method can be applied to pyridine derivatives, achieving C3 selectivity on an unsubstituted ring is difficult. For instance, the alkylation of pyridin-3-amine with tert-butyl bromide can be facilitated by strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents, though this functionalizes an already substituted and activated ring system . Another approach involves the reaction of pyridine with alkyl halides in the presence of magnesium metal, which tends to favor the formation of 4-alkylpyridines rsc.orgorganic-chemistry.org.

Table 1: Representative Nucleophilic Alkylation Approaches

| Pyridine Substrate | Alkylating Agent | Base/Metal | Solvent | Primary Product Position | Citation |

|---|---|---|---|---|---|

| Pyridine | n-Butyl Chloride | Magnesium | Pyridine | 4-Alkyl | rsc.org |

This interactive table summarizes conditions for nucleophilic alkylation on pyridine systems.

The use of organometallic reagents, particularly alkyllithiums, is a common method for the alkylation of pyridines. The reaction of pyridine with tert-butyllithium (B1211817) typically proceeds via a nucleophilic addition mechanism to form dihydropyridine (B1217469) intermediates, which are then oxidized to the corresponding alkylated pyridines lookchem.com. However, this reaction is highly sensitive to stoichiometry and reaction conditions, often yielding a mixture of products.

Reaction with an excess of tert-butyllithium can lead to multiple alkylations, producing 2,6-di-tert-butylpyridine (B51100) and even 2,4,6-tri-tert-butylpyridine, particularly at elevated temperatures lookchem.comnih.gov. The initial addition overwhelmingly favors the C2 position, making the synthesis of 3-tert-butylpyridine via this direct method inefficient. Regioselectivity can sometimes be controlled in substituted pyridines, but for the parent pyridine, C3 alkylation is not the preferred outcome nih.govacs.org.

Table 2: Products from the Reaction of Pyridine with tert-Butyllithium

| Conditions | Major Products | Minor Products | Citation |

|---|---|---|---|

| 1 equiv. t-BuLi, -70°C | 2-tert-Butylpyridine (B1266198) | - | lookchem.com |

This interactive table shows typical product distributions from the reaction of pyridine with tert-butyllithium.

Ring-Forming Reactions Incorporating tert-Butyl Moieties

An alternative and often more effective strategy for synthesizing specifically substituted pyridines like the 3-tert-butyl isomer is to construct the pyridine ring from acyclic precursors that already contain the tert-butyl group in the desired position.

Cyclocondensation Approaches for Pyridine Ring Formation (e.g., Modified Bohlmann-Rahtz Reactions)

The Bohlmann-Rahtz pyridine synthesis is a robust, two-step method for preparing substituted pyridines. The classical approach involves the condensation of an enamine with an ethynyl (B1212043) ketone to yield an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to form a 2,3,6-trisubstituted pyridine organic-chemistry.orgjk-sci.com. By carefully selecting the starting enamine and ethynyl ketone, one can control the substitution pattern of the resulting pyridine.

Modifications to this reaction have led to one-pot, three-component procedures where a 1,3-dicarbonyl compound, an ammonium (B1175870) source (like ammonium acetate), and an alkynone are combined to generate the pyridine ring with high regiochemical control core.ac.ukcardiff.ac.uk. To synthesize a derivative of 3-tert-butylpyridine using this method, a precursor such as 4,4-dimethyl-3-oxopentanal or a related β-dicarbonyl compound containing a tert-butyl group would be required.

Table 3: Ring-Forming Strategies

| Reaction Name | Precursors | Key Features | Product Type | Citation |

|---|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Two-step, thermally induced cyclodehydration | 2,3,6-Trisubstituted Pyridines | organic-chemistry.orgjk-sci.comnih.gov |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl, Ammonia (B1221849), Alkynone | One-pot, three-component condensation | Polysubstituted Pyridines | core.ac.uk |

This interactive table outlines various ring-forming methodologies for synthesizing substituted pyridines.

Transition Metal-Catalyzed [2+2+2] Cycloaddition Reactions in Pyridine Synthesis

The transition metal-catalyzed [2+2+2] cycloaddition reaction is a powerful and atom-economical method for the de novo synthesis of substituted pyridine rings. magtech.com.cnrsc.org This process involves the elegant assembly of two alkyne molecules and one nitrile molecule to form the pyridine core in a single step. rsc.orgthieme-connect.com A variety of transition metals, including cobalt (Co), rhodium (Rh), ruthenium (Ru), iron (Fe), and nickel (Ni), have been shown to effectively catalyze this transformation, each with its own mechanistic nuances. magtech.com.cnbohrium.comrsc.org

The general mechanism proceeds through the formation of a metallacyclopentadiene intermediate from two alkyne units coordinated to the metal center. Subsequent coordination and insertion of a nitrile into the metallacycle, followed by reductive elimination, yields the final pyridine product and regenerates the active catalyst. rsc.org The regioselectivity of the cycloaddition, which dictates the substitution pattern on the resulting pyridine, is a critical aspect of this methodology.

For the synthesis of pyridines bearing a tert-butyl group, tert-butylacetylene can be employed as one of the alkyne components. Research has shown that low-valent niobium catalytic systems, generated from NbCl₅ and a reducing agent like zinc, can catalyze the intermolecular cycloaddition of tert-butylacetylene with various arylnitriles. acs.org This specific reaction leads to the formation of 2,3,6-trisubstituted pyridine derivatives, where the tert-butyl group from the starting alkyne is incorporated at the 3-position of the pyridine ring. acs.org Similarly, cobalt complexes have been utilized to catalyze the reaction between tert-butylacetylene and arylnitriles, although in some cases, the formation of benzene (B151609) derivatives from the cyclotrimerization of the alkyne can be a competing side reaction. thieme-connect.comrsc.org

Table 1: Examples of [2+2+2] Cycloaddition for Pyridine Synthesis

| Catalyst System | Alkyne(s) | Nitrile | Key Product(s) | Reference |

|---|---|---|---|---|

| Low-valent Niobium (from NbCl₅/Zn) | tert-Butylacetylene | Arylnitriles | 2,6-Disubstituted-3-(tert-butyl)pyridines | acs.org |

| Cobalt(I) Complexes | tert-Butylacetylene | Arylnitriles | Substituted 3-(tert-butyl)pyridines | rsc.org |

| Iron(II) Pre-catalyst | Diynes | Acetonitrile | Fused Pyridine Systems | researchgate.net |

| Rhodium(I) Complexes | Diynes | Various Nitriles | Fused and Substituted Pyridines | rsc.org |

Derivatization from Precursors with Pre-existing Pyridine Scaffolds

Strategies for Introducing the tert-Butyl Group at the 3-Position

Introducing a bulky tert-butyl group directly onto the C-3 position of an unsubstituted pyridine ring is a significant synthetic challenge due to the electronic properties of the heterocycle, which favor reactions at the C-2 and C-4 positions. snnu.edu.cn However, several strategies have been developed to achieve this transformation.

One approach involves a multi-step synthesis starting from an acyclic precursor that already contains the tert-butyl moiety. For instance, 3-(tert-butyl)pyridine has been synthesized in a five-step sequence starting from neopentyl alcohol. jst.go.jp A key step in this pathway is the cycloaddition of α-tert-butylacrolein with butyl vinyl ether to form a dihydropyran derivative, which is subsequently converted to the desired pyridine base. jst.go.jp

Direct C-H functionalization methods, such as radical alkylation (Minisci-type reactions), can introduce alkyl groups onto the pyridine ring. However, these reactions on unsubstituted pyridine typically show poor regioselectivity for the C-3 position. snnu.edu.cnnih.gov The regiochemical outcome is highly dependent on the reaction conditions, including the solvent and the presence of acid, and often favors the electronically activated α- and γ-positions. nih.gov For pyridines that already possess a substituent, particularly a π-conjugating, electron-withdrawing group at the C-4 position, radical isopropylation has been observed to yield a mixture of C-2 and C-3 substituted products, indicating that C-3 functionalization is possible under specific electronic circumstances. nih.gov

Another strategy involves the regiodivergent alkylation using alkyllithium reagents. The choice of alkyllithium and solvent can direct the alkylation to either the C-2 or C-4 position. acs.org While this method is powerful for C-2 and C-4 functionalization, achieving C-3 selectivity on an unsubstituted pyridine remains a formidable challenge. acs.org

Regioselective C-H Functionalization of Pyridine Rings

The direct functionalization of pyridine C-H bonds is a highly desirable strategy for synthesizing derivatives, as it avoids the need for pre-functionalized starting materials. researchgate.net However, achieving regioselectivity, especially at the electron-rich C-3 and C-5 (meta) positions, is difficult due to the inherent electronic-deficiency of the pyridine ring at the C-2, C-4, and C-6 positions. snnu.edu.cn

Several advanced methods have been developed to control the site of functionalization:

Directing Groups: A common strategy involves installing a directing group on the pyridine ring, which coordinates to a metal catalyst and directs C-H activation to an adjacent (ortho) position. To achieve meta-functionalization, a directing group must be placed at the C-2 or C-4 position to guide the reaction to C-3. snnu.edu.cn

Iridium-Catalyzed Borylation: A powerful non-directed method for meta-functionalization is the iridium-catalyzed C-H borylation. snnu.edu.cnnih.gov Using a specific ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), with an iridium catalyst allows for the preferential borylation of pyridine at the C-3 position. snnu.edu.cnnih.gov The resulting pyridyl boronate ester is a versatile intermediate that can be converted into a wide range of functional groups through subsequent cross-coupling reactions.

Radical Reactions: As mentioned previously, radical reactions like the Minisci reaction can functionalize pyridine C-H bonds. The regioselectivity is complex and can be tuned by altering solvents or by the electronic nature of existing substituents on the ring. nih.gov For example, changing the solvent can alter the ratio of C-2 to C-3 substitution products for certain 4-substituted pyridines. nih.gov

Lewis Acid Activation: Pyridine can be activated by a Lewis acid, which enhances its electrophilicity and facilitates nucleophilic attack. A metal-free approach for C-4 phosphonation involves activating the pyridine with BF₃·OEt₂, followed by nucleophilic addition of a phosphine (B1218219) oxide anion. acs.org While this particular method is highly selective for the C-4 position, the principle of Lewis acid activation is a key concept in modifying pyridine's reactivity. acs.org

Table 2: Comparison of Regioselective C-H Functionalization Methods for Pyridine

| Method | Typical Position(s) Functionalized | Key Features | Reference |

|---|---|---|---|

| Directed Metalation | ortho to Directing Group (e.g., C-3) | Requires pre-installation and potential removal of a directing group. | snnu.edu.cn |

| Ir-Catalyzed Borylation | C-3 / C-5 (meta) | Non-directed; relies on catalyst/ligand control; forms versatile boronate esters. | snnu.edu.cnnih.gov |

| Minisci-type Radical Reaction | C-2 / C-4 (ortho/para) | Regioselectivity can be complex and influenced by substituents and conditions; C-3 possible in specific cases. | snnu.edu.cnnih.gov |

| Lewis Acid-Mediated Nucleophilic Addition | C-4 (para) | Activates the ring for nucleophilic attack; high regioselectivity for C-4. | acs.org |

Synthesis of Pyridine-Based Pincer Ligands with tert-Butyl Substituents (e.g., 3,5-Bis(di-tert-butylphosphinito)pyridine)

Pincer ligands are tridentate molecules that bind to a central metal atom in a meridional fashion, forming highly stable complexes used extensively in catalysis. Pyridine-based pincer ligands featuring bulky tert-butyl groups are of particular interest. A prominent example is 3,5-bis(di-tert-butylphosphinito)pyridine, a "reverse pyridine" POCOP-type ligand.

The synthesis of this ligand begins with commercially available 3,5-dihydroxypyridine. acs.org Established methods for creating bis(phosphinite) pincer ligands involve the deprotonation of the hydroxyl groups followed by reaction with a chlorophosphine. acs.org In the synthesis of 3,5-bis(di-tert-butylphosphinito)pyridine, 3,5-dihydroxypyridine is reacted with two equivalents of di-tert-butylchlorophosphine (B1329828) (tBu₂PCl). acs.org

The choice of base and the order of reagent addition are crucial for achieving high selectivity and yield. acs.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). The addition of di-tert-butylchlorophosphine to the 3,5-dihydroxypyridine suspension, followed by the dropwise addition of a non-nucleophilic organic base such as 1,8-diazabicycl[5.4.0]undec-7-ene (DBU), has been shown to be an effective protocol. acs.orgcaltech.edu This procedure results in the formation of the desired 3,5-bis(di-tert-butylphosphinito)pyridine ligand in good yield. caltech.edu This ligand can then be used to form pincer complexes with various transition metals, including rhodium and nickel, which are studied for their catalytic properties. acs.orgacs.org

Table 3: Synthesis of 3,5-Bis(di-tert-butylphosphinito)pyridine

| Starting Material | Key Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 3,5-Dihydroxypyridine | 1. Di-tert-butylchlorophosphine 2. 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3,5-Bis(di-tert-butylphosphinito)pyridine | acs.orgcaltech.edu |

Reaction Mechanisms and Pathways Involving 3 Tert Butyl Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The reactivity of the 3-(tert-butyl)pyridine ring is dually influenced by the electronegative nitrogen atom and the substituent group.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. wikipedia.org This deactivating effect is comparable to that of a nitro group in nitrobenzene, making reactions like nitration require harsh conditions. wikipedia.orgquora.com The nitrogen atom's lone pair can also coordinate with electrophilic reagents, further deactivating the ring by creating a positive charge at positions 2, 4, and 6. libretexts.org

Consequently, electrophilic attack on the pyridine nucleus is significantly suppressed compared to benzene (B151609). wikipedia.orgquora.com When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen), which is the most electron-rich carbon atom in the deactivated ring. wikipedia.orgquora.com The intermediate cation formed by attack at the 3-position avoids placing a destabilizing positive charge on the electronegative nitrogen atom, unlike the intermediates for 2- or 4-substitution. libretexts.org Therefore, the synthesis of this compound does not typically proceed via direct electrophilic alkylation of pyridine.

Conversely, the electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic substitution than benzene. wikipedia.orgstackexchange.com This reactivity is enhanced when a good leaving group is present on the ring. Nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the resulting intermediate can be stabilized on the electronegative nitrogen atom. quora.com

For a derivative like 2-chloro-3-(tert-butyl)pyridine, nucleophilic substitution can be achieved. An example includes the reaction with ammonia (B1221849) under high-pressure conditions to displace the chlorine and form (3-(tert-butyl)pyridin-2-yl)methanamine (B1650867) derivatives. vulcanchem.com Similarly, the displacement of a bromine atom from a substituted pyridine by tert-butylamine (B42293) has been studied, a reaction that requires an excess of the amine nucleophile to proceed effectively. researchgate.net These reactions illustrate the utility of nucleophilic substitution pathways for functionalizing the pyridine ring, even with the steric hindrance of a tert-butyl group.

Radical Reaction Pathways

This compound and its derivatives can participate in and be formed through various radical reaction pathways, which are critical in modern synthetic chemistry.

Alkyl radicals, including the tert-butyl radical, can be generated from various precursors. For instance, N-hydroxyphthalimide (NHPI) esters can form radicals upon single electron transfer, a process that can be facilitated by photocatalysis. beilstein-journals.org A common method for generating tert-butoxyl radicals involves the thermal decomposition of initiators like di-tert-butyl hyponitrite (DTBHN). chemrxiv.org

These generated radicals can be trapped by activated pyridine rings. The addition of a tert-butyl radical to a protonated pyridine is an endergonic process, but the reaction becomes more favorable with more reactive N-methoxypyridinium salts. nih.gov Computational studies have been used to determine the free energy profiles for such radical additions.

| Reactant | Activation Free Energy (ΔG‡) | Reaction Free Energy (ΔG) |

|---|---|---|

| N-methoxy-2,6-lutidinium salt | +46.9 kJ mol⁻¹ | -6.2 kJ mol⁻¹ |

| Protonated Pyridine | Not specified | Endergonic |

The existence of transient radical intermediates in such reaction cycles can be confirmed experimentally. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, using spin traps such as phenylbutylnitrone (PBN), allow for the in-situ generation, trapping, and characterization of these highly reactive species. pharma.hr

Homolytic cleavage, the breaking of a covalent bond to produce two radicals, is a fundamental step in initiating many radical reactions. researchgate.net This can be achieved thermally or photochemically. For example, the O–O bond in di-tert-butyl peroxide (DTBP) can undergo homolytic cleavage to generate two tert-butoxyl radicals. nih.gov Similarly, the B–H bond in N-heterocyclic carbene (NHC)-borane adducts can be cleaved using radical initiators like AIBN or DTBP to form boryl radicals. nih.gov

In some reaction mechanisms, there is a competition between homolytic (radical) and heterolytic (ionic) cleavage pathways. Quantum chemical calculations on the Boekelheide rearrangement of a pyrimidine (B1678525) N-oxide showed that while homolytic cleavage leads to more stable intermediates, the energy difference compared to the heterolytic pathway can be small, suggesting a possible competition between the two mechanisms. fu-berlin.de Reactions involving radical pairs formed by homolysis may proceed within a solvent cage, where the close proximity of the radicals facilitates recombination. fu-berlin.de

| Computational Level | Gibbs Free Energy Difference (ΔG) | Favored Pathway |

|---|---|---|

| CCSD(T) | ~3 kcal/mol | Homolytic |

Coordination-Driven Reaction Mechanisms

The nitrogen atom in this compound allows it to act as a ligand, coordinating to metal centers to form stable complexes. This coordination can significantly influence the reactivity and properties of the metal center, leading to coordination-driven mechanisms. The bulky tert-butyl group often creates a specific steric environment around the metal, which can enhance catalytic selectivity and complex stability. researchgate.net

A notable example is the interaction of tert-butylpyridine (TBP) with the copper-based redox couple [Cu(dmp)₂]²⁺/⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline), which is used as a redox mediator in dye-sensitized solar cells. acs.org While the Cu(I) complex, [Cu(dmp)₂]⁺, is resistant to TBP coordination, the oxidized Cu(II) species can coordinate with TBP to form new compounds. acs.org This coordination adversely affects the electrochemical activity and mass transfer capability of the redox couple, leading to a degradation in solar cell performance. acs.org This demonstrates how the coordination of a pyridine derivative can directly drive a mechanism that alters the function of a molecular device.

Ligand Exchange and Substitution Processes in Metal Complexes

The substitution of ligands in metal complexes is a fundamental process in coordination chemistry. In the context of complexes containing this compound, the bulky tert-butyl group influences the rate and mechanism of ligand exchange.

Studies on related complexes, such as those with 4-tert-butylpyridine (B128874), have shown that ligand substitution reactions can proceed through a dissociative (D) mechanism. For instance, the substitution of 4-tert-butylpyridine in pentacyanoferrate(II) complexes, [Fe(CN)₅(4-(t-Bu)py)]³⁻, by other ligands like 4-cyanopyridine (B195900) or pyrazinecarboxylate follows a D mechanism where the rate-determining step is the dissociation of the tert-butylpyridine ligand. nih.gov It is plausible that this compound complexes would exhibit similar dissociative pathways, with the steric hindrance from the 3-positioned tert-butyl group potentially accelerating the dissociation rate compared to its 4-substituted isomer due to increased steric strain in the ground state.

The coordination of tert-butylpyridine derivatives with metal ions is a key aspect of their role in ligand exchange. For example, bis(2,9-dimethyl-1,10-phenanthroline) copper(I)/(II) ([Cu(dmp)₂]²⁺/⁺) has been shown to coordinate with 4-tert-butylpyridine (TBP). acs.org While the Cu(I) complex is resistant to TBP coordination, the Cu(II) complex can form new coordinated compounds. acs.org This interaction is crucial in applications like dye-sensitized solar cells, where TBP is a standard additive. acs.org The coordination of this compound to metal centers would similarly be governed by a balance between the electronic donating ability of the pyridine nitrogen and the steric hindrance imposed by the tert-butyl group.

Furthermore, the introduction of sterically bulky ancillary ligands can facilitate the photoinduced dissociation of other ligands. In ruthenium(II) complexes, replacing a standard bipyridine ligand with a more sterically demanding one like 6,6'-dimethyl-2,2'-bipyridine (B1328779) significantly enhances the quantum yield of photoinduced pyridine dissociation. acs.org This suggests that in a complex containing this compound, its own dissociation could be influenced by the steric properties of other ligands present in the coordination sphere.

| Complex Studied | Incoming Ligand | Mechanism | Key Finding |

| [Fe(CN)₅(4-(t-Bu)py)]³⁻ | 4-cyanopyridine | Dissociative (D) | The reaction rate is dependent on the dissociation of the 4-tert-butylpyridine ligand. nih.gov |

| [Fe(CN)₅(4-(t-Bu)py)]³⁻ | Pyrazinecarboxylate | Dissociative (D) | Similar to substitution with 4-cyanopyridine, the mechanism is dissociative. nih.gov |

| [Cu(dmp)₂]²⁺ | 4-tert-butylpyridine | Coordination | Forms new TBP-coordinated compounds, affecting the properties of the redox couple. acs.org |

| [Ru(tpy)(bpy)(py)]²⁺ analog | Acetonitrile (solvent) | Photoinduced Ligand Exchange | Steric bulk on ancillary ligands facilitates the dissociation of the pyridine ligand. acs.org |

Metal-Promoted Transformations and Catalytic Cycles

This compound can act as a ligand in various metal-catalyzed reactions, influencing the activity and selectivity of the catalyst. Its role is often to modify the electronic and steric environment of the metal center.

In the realm of C-H bond functionalization, pyridine derivatives are key substrates. Rare earth metal complexes, for example, have been shown to catalyze the ortho-alkylation of pyridines. beilstein-journals.org While 2-tert-butylpyridine (B1266198) has been specifically studied, showing reactivity with ethylene (B1197577) in the presence of an yttrium catalyst, the mechanism involves coordination of the pyridine to the metal center, followed by C-H activation. beilstein-journals.org For this compound, C-H activation would likely occur at the less sterically hindered C2 or C6 positions, directed by the coordinating nitrogen atom.

Ruthenium complexes bearing PNN-type pincer ligands, where the pyridine backbone is substituted, are effective catalysts for processes like the dehydrogenation of alcohols. researchgate.net A proposed mechanism for a related reaction, the acylation of amines, involves the dehydrogenation of hemiaminal intermediates formed from an aldehyde and the amine, catalyzed by the ruthenium complex. researchgate.net The electronic properties of the pyridine ring in the pincer ligand are crucial for the catalytic activity. The electron-donating tert-butyl group at the 3-position of a pyridine ligand could modulate the catalytic efficiency of such a complex.

Rhodium-catalyzed silylformylation of alkynes is another area where the ligand environment is critical. The proposed mechanism involves the oxidative addition of a Si-H bond to the rhodium center, followed by insertion of the alkyne and carbon monoxide. mdpi.com While not directly involving this compound as a ligand in the cited study, pyridine-type ligands are known to influence the course of such catalytic cycles. The steric and electronic properties of this compound would affect the stability of the catalytic intermediates and the rate of the reaction.

Acid-Base Chemistry and Protonation Effects

The basicity of the nitrogen atom in this compound is a defining feature of its chemical behavior, leading to the formation of pyridinium (B92312) cations and its use as a basic site in catalysis.

Formation and Reactivity of Pyridinium Cations

The nitrogen atom of this compound can be readily protonated by acids to form the corresponding 3-(tert-butyl)pyridinium cation. The stability and reactivity of this cation are influenced by the steric hindrance provided by the tert-butyl group.

While the basicity of this compound itself is not extensively documented in the provided search results, data for related isomers is instructive. The pKa of the conjugate acid of 4-tert-butylpyridine is around 5.99, showing an increase in basicity compared to pyridine (pKa = 5.17) due to the electron-donating nature of the alkyl group. researchgate.net Conversely, 2,6-di-tert-butylpyridine (B51100) is an unusually weak base in both water and DMSO, a phenomenon attributed to steric hindrance to solvation of the corresponding pyridinium cation. researchgate.netcdnsciencepub.com The rate of protonation of 2,6-di-tert-butylpyridine by the hydronium ion is significantly retarded due to this steric hindrance. acs.org For this compound, with the bulky group at the 3-position, a moderate increase in basicity compared to pyridine is expected, and the steric hindrance to protonation and solvation would be less pronounced than in the 2,6-disubstituted case.

Pyridinium salts can be formed through various synthetic routes, including the reaction of pyridines with electrophiles. For instance, phenol-pyridinium salts can be synthesized via an iridium-photocatalyzed oxidative C-H pyridination of phenols, where the pyridine acts as a nucleophile. nih.gov The formation of the pyridinium salt is a key step in this transformation. nih.gov

The reactivity of pyridinium cations is also of interest. For example, 3-diazopyridinium cations can be generated in situ from 3-aminopyridine (B143674) and subsequently used in processes like electrografting. researchgate.net The stability of these cations is a critical factor in their application. researchgate.net

| Pyridine Derivative | pKa of Conjugate Acid (in water) | Key Observation |

| Pyridine | 5.17 | Reference compound. researchgate.net |

| 4-tert-butylpyridine | 5.99 | Increased basicity due to the electron-donating effect of the tert-butyl group. researchgate.net |

| 2,6-di-tert-butylpyridine | 3.58 (50% EtOH) | Significantly weaker base due to steric hindrance to solvation of the cation. researchgate.net |

Role as a Basic Site in Organocatalysis

The basic nitrogen atom of this compound allows it to function as a base in organocatalytic reactions. Its moderate basicity and steric bulk can be advantageous in specific transformations.

Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine, are often employed as "proton sponges" or non-nucleophilic bases. rsc.orgorgsyn.org They are basic enough to neutralize acidic byproducts but are too sterically hindered to act as nucleophiles, thus preventing unwanted side reactions. rsc.orgorgsyn.org For example, in reactions catalyzed by Lewis acids, 2,6-di-tert-butylpyridine can be added to inhibit any competing Brønsted acid-catalyzed pathways without coordinating to the bulky Lewis acidic center. rsc.org this compound, with less steric hindrance than its 2,6-disubstituted counterpart, could still serve a similar purpose in reactions where a milder, moderately hindered base is required.

In oxidation reactions, pyridine is often used as a base. For instance, the oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite (B82951) proceeds in the presence of pyridine and methanol. researchgate.net The proposed mechanism involves the formation of an aldehyde and an acyl chloride as intermediates, with pyridine likely acting as a base to facilitate these steps. researchgate.net The use of this compound in such a reaction would be expected to influence the reaction rate due to its different basicity and steric profile compared to unsubstituted pyridine.

The tert-butyl group can also influence the properties of organocatalysts in which the pyridine moiety is incorporated. For example, in imidazolidinone-based organocatalysts, the electronic and steric effects of substituents on the catalyst's structure are critical for its performance in asymmetric synthesis. mdpi.com While not a direct example of this compound as a catalyst itself, it highlights how the tert-butyl substituent on a heterocyclic core can be a key design element in organocatalysis.

Coordination Chemistry and Ligand Design Principles

3-(Tert-butyl)pyridine as a Monodentate Ligand

As a monodentate ligand, this compound coordinates to a metal center through the lone pair of electrons on its nitrogen atom. The presence and position of the tert-butyl group significantly modulate its coordination properties compared to unsubstituted pyridine (B92270).

This compound and its isomers serve as N-donor ligands for a variety of metal ions. While extensive research often focuses on the 4-tert-butyl isomer due to synthetic accessibility, the principles of coordination are analogous. These ligands form simple coordination adducts without undergoing redox reactions with the metal center. rsc.org

For instance, studies on lanthanide metallocenes show that 4-tert-butyl-pyridine can coordinate to samarium(II) centers, forming stable adducts where the Sm(II) maintains its f⁶ electronic structure. rsc.org Similarly, seven- and eight-coordinate lanthanide complexes with erbium(III) and lutetium(III) have been synthesized, featuring 4-tert-butylpyridine (B128874) in an all-nitrogen coordination sphere alongside pyrazolato ligands. acs.org These complexes are valued as potential precursors for chemical vapor deposition processes due to their stability and volatility. acs.org The coordination to transition metals follows similar principles, with the pyridine derivative acting as a neutral ligand that stabilizes the metal center. researchgate.net

Steric effects, arising from the spatial arrangement of atoms, are nonbonding interactions that critically influence the shape and reactivity of molecules. wikipedia.org The bulky tert-butyl group on the pyridine ring introduces significant steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.org

The position of this group is critical. When placed at the 3- or 4-position, it can influence the stability and solubility of the complex without directly blocking the metal's coordination site. For example, the tert-butyl group enhances the solubility of resulting complexes in nonpolar organic solvents. researchgate.net However, if the group is in the 2- or 6-position, adjacent to the nitrogen donor, it can sterically hinder or even prevent the ligand's coordination to the metal center. nih.gov Research on tungsten complexes with pyridine-2-thiolate (B1254107) ligands demonstrated that attempts to coordinate ligands with tert-butyl or trifluoromethyl groups at the 6-position were unsuccessful precisely because of the steric hindrance from these large groups. nih.gov This highlights how the steric profile of this compound, while less obstructive than its 2-substituted counterpart, still plays a crucial role in dictating the coordination geometry and the accessibility of the metal center to other substrates or ligands.

Pyridine Derivatives Bearing tert-Butyl Groups as Polydentate Ligands

The incorporation of tert-butylated pyridine rings into larger, multidentate ligand scaffolds is a powerful strategy in catalyst and materials design. The steric and electronic properties of the tert-butyl group are exploited to control the coordination environment, enhance stability, and improve solubility.

Pincer ligands, which bind to a metal center in a meridional fashion through three donor atoms, are highly valued for their ability to impart stability and prevent complex dimerization. mdpi.com The introduction of tert-butyl groups onto the flanking donor arms or the central pyridine backbone is a common tactic.

In bis(phosphino)pyridine pincer ligands, often abbreviated as PNP, tert-butyl groups on the phosphorus donors create a well-defined coordination pocket around the metal. nih.gov A family of cobalt chloride, methyl, acetylide, and hydride complexes featuring a tert-butyl substituted bis(phosphino)pyridine pincer ligand, ((tBu)PNP)CoX, has been synthesized and studied. nih.gov Similarly, a bis(phosphinite) reverse pyridine pincer ligand, where the donor atoms are arranged in a P-C-P fashion with a central pyridinyl C-donor (POCOP), has been developed with di-tert-butylphosphinite groups. acs.org These bulky ligands have been successfully coordinated to rhodium and nickel. acs.org

| Pincer Ligand Type | Abbreviation | Metal Center(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| Bis(phosphino)pyridine | (tBu)PNP | Cobalt (Co) | Electronic structures evaluated; benzylic C-H bonds are weakened by σ-donating ligands on cobalt. | nih.gov |

| Bis(phosphinite)pyridine | PyPOCOP | Rhodium (Rh), Nickel (Ni) | Synthesis of a new "reverse" pyridine pincer ligand; reactivity modulated by a borane (B79455) Lewis acid. | acs.org |

| Bis(di-tert-butylphosphinito)pyridine | - | Ruthenium (Ru) | Complexes formed from resorcinol (B1680541) bis(phosphinite) ligands with bulky tert-butyl groups. | researchgate.net |

| Neutral ONO Tridentate Ligand | ONO | Nickel (Ni), Cobalt (Co) | Novel ligands with tert-butyl wingtip groups form pseudo-octahedral complexes. | mdpi.com |

Macrocyclic ligands containing tert-butylated pyridine subunits are of significant interest for their ability to selectively bind metal ions and for applications in materials science. The synthesis of these large, cyclic molecules often relies on a template effect, where a metal ion directs the condensation of smaller precursor molecules.

A notable example is the synthesis of 2,6-diiminopyridine-derived macrocycles via a [2+2] condensation around alkaline earth metal ions (Ca²⁺, Sr²⁺, Ba²⁺). researchgate.netnih.gov The inclusion of a tert-butyl group at the 4-position of the pyridine ring in the precursor synthons was found to be crucial. researchgate.netnih.gov This substitution dramatically improved the solubility of the resulting macrocyclic complexes in common organic solvents, which facilitated higher reaction yields and enabled thorough characterization by NMR, mass spectrometry, and single-crystal X-ray crystallography. researchgate.netnih.gov This enhanced solubility allows for a systematic investigation of how factors like template ion size and macrocycle ring size influence the final structure and electronic properties of the complex. nih.govresearchgate.net

Terpyridine (tpy) is a classic tridentate chelating ligand that forms highly stable complexes with a vast range of transition metals. Substituting the tpy core with tert-butyl groups is a common strategy to modify its properties. The compound 4'-tert-butyl-2,2':6',2''-terpyridine is a prime example, designed to have both a sterically demanding and a solubilizing substituent. rsc.org

Structural Effects: In the solid state, the bulky tert-butyl group prevents the molecules of 4'-tButpy from engaging in the face-to-face π-stacking interactions that are characteristic of unsubstituted terpyridine. rsc.org When complexed with metals like zinc or ruthenium to form [M(4'-tButpy)₂]²⁺, the packing of the cations is altered; the tert-butyl groups are accommodated in pockets between the tpy domains of adjacent cations, preventing the typical {M(tpy)₂} embrace. rsc.org

Electronic Effects: The tert-butyl group is weakly electron-releasing. This property has been quantified through electrochemical studies of metal complexes. Cyclic voltammetry data for a series of homoleptic [M(4'-tButpy)₂]²⁺ complexes show a slight negative shift in redox potentials compared to their unsubstituted tpy analogs, consistent with the substituent's electron-donating nature. This electronic influence, combined with the steric and solubility effects, makes tert-butylated terpyridines versatile ligands for applications ranging from catalysis to materials science. rsc.orglehigh.edu

| Complex | Process | E₁/₂ (V vs. Fc⁺/Fc) | Reference |

|---|---|---|---|

| [Fe(tpy)₂][PF₆]₂ | Fe(III)/Fe(II) | +0.79 | rsc.org |

| [Fe(1)₂][PF₆]₂ | Fe(III)/Fe(II) | +0.76 | rsc.org |

| [Co(tpy)₂][PF₆]₂ | Co(III)/Co(II) | -0.03 | rsc.org |

| [Co(1)₂][PF₆]₂ | Co(III)/Co(II) | -0.07 | rsc.org |

| [Ru(tpy)₂][PF₆]₂ | Ru(III)/Ru(II) | +0.96 | rsc.org |

| [Ru(1)₂][PF₆]₂ | Ru(III)/Ru(II) | +0.92 | rsc.org |

Structure-Coordination Relationship in Metal Complexes

The predictable and tunable nature of the pyridine ring makes it a cornerstone in ligand design. By modifying the substituents on the ring, chemists can systematically alter the steric and electronic environment around a coordinated metal center, thereby influencing the properties and reactivity of the resulting complex. The compound this compound serves as an excellent example of a ligand where the substituent's nature and position dictate its role in coordination chemistry. The tert-butyl group, being bulky and electron-donating, imparts specific characteristics to the metal complexes it forms.

The introduction of a tert-butyl group at the 3-position (meta-position) of the pyridine ring has distinct consequences for the strength and nature of the metal-ligand bond. These effects can be broadly categorized as steric and electronic in nature.

This steric hindrance can also impact the thermodynamic stability of the resulting complexes. In a study on trivalent lanthanide (Ln) and actinide (An) complexes with the ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), the steric demand of the tert-butyl groups was found to influence complex stability. researchgate.net The stability constant for the 1:3 complex of Curium(III) with C4-BPP was found to be lower than that with a similar ligand bearing less bulky neopentyl groups, an effect attributed to the greater steric demand of the tert-butyl moieties. researchgate.net

Electronic Effects: The tert-butyl group is a classic example of an electron-donating group (EDG) that operates through an inductive effect (+I). By pushing electron density into the pyridine ring, it increases the electron density on the nitrogen atom. This enhanced Lewis basicity of the nitrogen donor generally leads to a stronger σ-bond with the metal center compared to unsubstituted pyridine. A stronger metal-ligand bond is often, though not always, reflected in shorter M-N bond lengths. rsc.org The relationship between ligand basicity (pKa) and the strength of the coordination bond is a fundamental principle, although steric factors can sometimes complicate this correlation. acs.org The increased electron density on the metal, facilitated by the EDG, can also influence the bonding with other ligands in the coordination sphere. rsc.org

Table 1: Influence of Ligand Sterics on Metal Complex Properties This table provides examples illustrating how the steric bulk of ligands, including those with tert-butyl groups, can affect the structure and stability of metal complexes.

| Metal Complex System | Ligand Feature | Observed Steric Effect | Reference |

|---|---|---|---|

| Iron(II) β-diketiminates | Bulky R group (e.g., tert-butyl) on ligand backbone | Favors lower coordination number (trigonal-planar) compared to less bulky groups (e.g., methyl) which form tetrahedral complexes. | nih.gov |

| Cm(III) with BPP ligands | tert-Butyl groups on pyrazole (B372694) rings of a pyridine-based ligand | Lower complex stability constant (log β₃ = 11.8) compared to a similar ligand with neopentyl groups (log β₃ = 14.8). | researchgate.net |

| General Transition Metal β-diketiminates | Bulky N-aryl substituents | Can lead to shorter M-N bond lengths as the metal center moves deeper into the ligand binding pocket. | rsc.org |

The electronic effects of substituents on a pyridine ligand provide a powerful tool for tuning the redox properties of the coordinated metal center. The electron-donating nature of the 3-tert-butyl group has a predictable and measurable impact on the metal's redox potential.

By increasing the electron density at the metal center, an electron-donating group like tert-butyl makes the metal more difficult to reduce (the reduction potential becomes more negative or cathodic) and easier to oxidize (the oxidation potential becomes less positive or anodic). This principle is a cornerstone of ligand design in fields ranging from catalysis to materials science. nih.govmdpi.com

Cyclic voltammetry studies on iron complexes with pyridinophane macrocycles have systematically demonstrated this effect. A series of iron(III) complexes showed that as the substituent on the pyridine ring became more electron-donating, the Fe(III)/Fe(II) redox couple shifted to more negative potentials. nih.gov Conversely, electron-withdrawing groups (EWGs) made the complexes easier to reduce. nih.gov Similarly, studies on iron(III)-iodosylarene complexes showed a linear correlation between the Fe(III)/Fe(II) redox potentials and the catalytic activity in hydroxylation reactions, with electron-rich pyridines resulting in a notable increase in the redox potential value (making it less negative). mdpi.com

For example, in one study, replacing an electron-withdrawing cyano group with an electron-donating methyl group on a pyridine co-ligand in an iron complex caused the Fe(III)/Fe(II) half-wave potential (E₁/₂) to shift by 174 mV, from -524 mV to -350 mV vs. Fc/Fc⁺. mdpi.com While data for 3-tert-butylpyridine in this specific system is not provided, its behavior as a moderately strong EDG would place its resulting complex's redox potential within this trend. Another study on iridium(III) complexes reported that the complex with 2-(3-(tert-butyl)phenyl)pyridine, a structurally related ligand, had an oxidation potential (Eₒₓ₁/₂) of 0.81 V, the lowest in the series, highlighting the electron-donating effect of the tert-butyl group. rsc.org The coordination of 4-tert-butylpyridine to copper complexes has also been shown to alter the electrochemical activity of the Cu(II)/Cu(I) redox couple. acs.orgresearchgate.net

Table 2: Effect of Pyridine Substituents on Metal-Centered Redox Potentials This table presents data from various studies showing how electron-donating and electron-withdrawing substituents on pyridine-type ligands modulate the redox potentials of metal centers.

| Metal Complex System | Pyridine Ligand Substituent | Redox Couple | Measured Potential (V vs. Fc/Fc⁺) | Reference |

|---|---|---|---|---|

| [(PBI)₂(4R-Py)FeIIIOIPh]³⁺ | 4-CN (EWG) | Fe(III)/Fe(II) | -0.524 | mdpi.com |

| [(PBI)₂(4R-Py)FeIIIOIPh]³⁺ | 4-H (Neutral) | Fe(III)/Fe(II) | -0.440 | mdpi.com |

| [(PBI)₂(4R-Py)FeIIIOIPh]³⁺ | 4-CH₃ (EDG) | Fe(III)/Fe(II) | -0.350 | mdpi.com |

| [FeL(X)] (Pyridinophane) | CN (EWG) | Fe(III)/Fe(II) | -0.388 | nih.gov |

| [FeL(X)] (Pyridinophane) | H (Neutral) | Fe(III)/Fe(II) | -0.439 | nih.gov |

| [FeL(X)] (Pyridinophane) | NMe₂ (EDG) | Fe(III)/Fe(II) | -0.540 | nih.gov |

| [Ir(C^N)₂(btzpy)][PF₆] | 2-(3-(tert-butyl)phenyl)pyridine | Ir(III)/Ir(IV) (Oxidation) | +0.81 | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 3-(tert-butyl)pyridine, offering unambiguous evidence of its framework through the analysis of proton and carbon nuclei.

¹H NMR Chemical Shift Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides precise information about the distinct proton environments within the molecule. The spectrum is characterized by signals from the four protons on the pyridine (B92270) ring and the nine equivalent protons of the tert-butyl group.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the tert-butyl group presents as a sharp singlet at approximately 1.35 ppm. uni-muenchen.de This singlet integrates to nine protons, a signature of the three magnetically equivalent methyl groups. The protons on the pyridine ring appear in the aromatic region of the spectrum. The H-5 proton is observed as a doublet of doublets of doublets (ddd) around 7.22 ppm. uni-muenchen.de The H-4 proton signal appears further downfield as a ddd at approximately 7.68 ppm. uni-muenchen.de The H-6 proton signal is typically a doublet of doublets (dd) found at about 8.43 ppm, while the H-2 proton, also a doublet of doublets, appears at the most downfield position, around 8.56 ppm. uni-muenchen.de The specific coupling patterns arise from the spin-spin interactions between adjacent, non-equivalent protons on the ring.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.35 | s (singlet) |

| H-5 | ~7.22 | ddd (doublet of doublet of doublets) |

| H-4 | ~7.68 | ddd (doublet of doublet of doublets) |

| H-6 | ~8.43 | dd (doublet of doublets) |

Data is based on findings reported in a study where NMR spectra were recorded on a 500 MHz instrument. uni-muenchen.de

¹³C NMR Investigations: Carbon Connectivity and tert-Butyl Group Signatures

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and two for the tert-butyl group. The tert-butyl group is identified by a quaternary carbon signal and a signal for the three equivalent methyl carbons. While specific literature data for the ¹³C NMR of this compound is sparse, the expected shifts can be inferred from related structures and general principles. The quaternary carbon of the tert-butyl group would appear in the 30-40 ppm range, with the methyl carbons resonating at a slightly lower chemical shift. The carbon atom C-3, to which the tert-butyl group is attached, would be the only quaternary carbon on the pyridine ring. The other ring carbons (C-2, C-4, C-5, C-6) would appear as methine (CH) groups in the aromatic region, typically between 120 and 150 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, ROESY) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and fully elucidating the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would confirm the connectivity of the pyridine ring protons. For instance, a cross-peak would be observed between the signals for H-4 and H-5, and another between H-5 and H-6. psu.edu This helps to trace the sequence of protons around the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.22 ppm to the ¹³C signal of C-5, the ¹H signal at ~7.68 ppm to C-4, and so on for all C-H bonds. psu.edu It would also definitively link the proton singlet at ~1.35 ppm to the methyl carbons of the tert-butyl group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique detects through-space proximity between protons, regardless of whether they are bonded. A ROESY spectrum would be particularly useful for confirming the substitution pattern. It would show a cross-peak between the protons of the tert-butyl group and the adjacent protons on the pyridine ring, namely H-2 and H-4. This spatial correlation provides conclusive evidence for the placement of the bulky tert-butyl group at the C-3 position.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Bands and Functional Group Identification

The vibrational spectra of this compound are dominated by modes associated with the pyridine ring and the tert-butyl substituent.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. Aromatic C-H stretching vibrations are observed at wavenumbers above 3000 cm⁻¹.

Tert-Butyl Group Vibrations: The tert-butyl group has characteristic absorption bands. The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹. Bending modes for the C-H bonds of the tert-butyl group are also prominent, often seen in the 1365-1395 cm⁻¹ range. rsc.org

Table 2: Selected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch (tert-butyl) | < 3000 | IR, Raman |

| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1600 | IR, Raman |

Confirmation of Intramolecular and Intermolecular Hydrogen Bonding

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. Vibrational spectroscopy is a sensitive tool for detecting such interactions. When this compound engages in intermolecular hydrogen bonding with a donor species (e.g., water, alcohols), shifts in the vibrational frequencies of the pyridine ring modes are expected. researchgate.net The formation of a hydrogen bond typically perturbs the electron distribution within the ring, leading to noticeable changes in the positions and intensities of the ring stretching and bending vibrations. While the compound itself lacks a hydrogen bond donor and thus cannot form intramolecular hydrogen bonds, studying its spectra in protic solvents versus non-polar solvents can provide clear evidence of its intermolecular hydrogen bonding capability.

Electronic Spectroscopy (UV-Visible)

The electronic absorption spectra of pyridine and its derivatives are characterized by distinct bands in the UV region, which arise from π → π* and n → π* electronic transitions within the aromatic ring. For simple alkylpyridines, these transitions are well-documented. The π → π* transitions, which are typically of higher energy (appearing at shorter wavelengths), involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The lower energy n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital.

In more complex systems incorporating the pyridine motif, such as certain furopyridine derivatives, characteristic absorption bands are observed between 250 nm and 390 nm, attributed to these π → π* and n → π* transitions. researchgate.net For instance, studies on pyridine-3,5-dicarbonitrile (B74902) derivatives containing 3,6-di-tert-butyl-9H-carbazole units show low-energy bands between 350 nm and 450 nm, which are assigned to intramolecular charge transfer (ICT) from the donor carbazole (B46965) unit to the acceptor pyridine-dicarbonitrile moiety. semanticscholar.orgbeilstein-journals.org The presence of the tert-butyl group, an electron-donating alkyl group, on the pyridine ring is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine due to its inductive effect on the electronic energy levels of the ring.

Table 1: Representative UV-Visible Absorption Data for Pyridine-based Compounds This table provides examples from related compounds to illustrate typical electronic transitions, as specific data for this compound was not available in the provided search results.

| Compound Type | Solvent | Absorption Maxima (λmax in nm) | Assigned Transition | Reference |

|---|---|---|---|---|

| Furopyridine Derivative | Various | 250 - 390 | π → π* and n → π* | researchgate.net |

| Pyridine-3,5-dicarbonitrile Derivative | Toluene | ~350 - 450 | Intramolecular Charge Transfer (ICT) | semanticscholar.orgbeilstein-journals.org |

The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The effect of the solvent is particularly pronounced on n → π* transitions. In polar, protic solvents, the lone pair of electrons on the nitrogen atom of the pyridine ring can be stabilized by hydrogen bonding, which increases the energy required for the n → π* transition. This results in a blue shift (hypsochromic shift) of the corresponding absorption band as solvent polarity increases. Conversely, π → π* transitions are often less sensitive to solvent polarity or may exhibit a slight red shift in polar solvents.

Detailed studies on derivatives such as 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1) demonstrate these solvent effects clearly. scispace.com While the absorption bands of FP1 showed no clear trend with solvent polarity, the fluorescence emission spectrum exhibited a progressive red shift with increasing solvent polarity, indicating a more polar excited state and efficient intramolecular charge transfer. scispace.com In the case of FP1, the use of water as a solvent led to the disappearance of a shoulder absorption band at 385 nm, suggesting the disruption of intramolecular hydrogen bonding in favor of strong intermolecular hydrogen bonding with water. scispace.com For this compound, one would anticipate similar, albeit less complex, solvatochromic behavior, primarily a hypsochromic shift of the n → π* band with increasing solvent polarity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This technique allows for the determination of a molecule's exact mass, which can then be used to deduce its precise molecular formula. For related pyridine derivatives, HRMS has been used to validate molecular ion peaks, such as the protonated molecule [M+H]⁺, with a mass error of less than 2 parts per million (ppm).

For this compound, the expected monoisotopic mass can be calculated from its molecular formula, C₉H₁₃N. An HRMS analysis would be expected to produce an observed m/z value for the protonated molecule, [C₉H₁₄N]⁺, that is in very close agreement with the calculated value, thereby confirming its elemental composition unambiguously.

Table 2: Hypothetical HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) | Analysis Mode |

|---|---|---|---|---|

| [C₉H₁₄N]⁺ | 136.1121 | 136.1120 | -0.73 | Positive Ion (e.g., ESI+) |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers and oligomers. nih.govwaters.com It can provide information on molecular weight distribution, repeating units, and end-group structures. nih.govresearchgate.net The analysis of non-polar polymers like silicone oils can be challenging but has been achieved using modified matrices, such as pyridine-modified 2,5-dihydroxybenzoic acid (DHB), to improve ionization efficiency. nih.gov

While MALDI-TOF MS is widely applied in polymer science, no specific studies detailing the analysis of oligomeric or polymeric species derived from this compound were identified in the search results. However, the technique has been successfully used to study the polymerization of other nitrogen-containing monomers, such as N-acryloylmorpholine, where MALDI-TOF MS was used to track the increase in average molar mass with reaction conversion. researchgate.net Should oligomers or polymers of this compound be synthesized, MALDI-TOF MS would be a highly suitable method for their characterization, likely requiring optimization of matrices and cationizing agents to achieve efficient ionization. waters.comresearchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction analysis of single crystals is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

Table 3: Crystallographic Data for (C₉H₁₄N)₂[CuCl₄] A representative example illustrating the type of data obtained from X-ray diffraction studies of a related compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₈Cl₄CuN₂ |

| Molecular Weight | 477.76 |

| Crystal System | Monoclinic |

| Space Group | Pc (No. 7) |

| a (Å) | 12.0806(10) |

| b (Å) | 22.189(2) |

| c (Å) | 12.0806(10) |

| Volume (ų) | 2294.0(4) |

| Density (calculated) (Mg·m⁻³) | 1.381 |

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of crystalline materials. researchgate.netnih.gov It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's specific conformation in the solid state. For a molecule like this compound, SC-XRD would precisely define the geometry of the pyridine ring and the orientation of the sterically demanding tert-butyl group relative to the ring.

While this compound itself is achiral, SC-XRD is the gold standard for determining the absolute configuration of chiral molecules. u-tokyo.ac.jp If a chiral center were introduced into the molecule, for instance by substitution, SC-XRD on a single crystal of one enantiomer would allow for its unambiguous assignment as R or S. nih.gov The technique relies on the anomalous scattering of X-rays by the electrons of the atoms, which can differentiate between a molecule and its non-superimposable mirror image. researchgate.net In cases where a pure enantiomer is difficult to crystallize, strategies such as co-crystallization with a known chiral co-former can be employed to facilitate the growth of suitable single crystals. researchgate.net

The molecular conformation of related substituted pyridine compounds has been extensively studied using this technique. For example, in structures containing both pyridine and tert-butyl groups, the dihedral angles between the pyridine ring and other substituents are precisely determined, offering insights into steric hindrance and electronic effects. nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., π…π and C-H…π)

Beyond individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is directed by a network of intermolecular interactions. In the case of this compound, the aromatic pyridine ring and the aliphatic C-H bonds of the tert-butyl group are key players in forming a stable, three-dimensional supramolecular architecture.

Common interactions observed in the crystal structures of pyridine derivatives include:

Hydrogen Bonds : In derivatives with hydrogen-bond donors (like -NH or -OH groups), strong hydrogen bonds to the pyridine nitrogen atom are prevalent. nih.govresearchgate.net Even in the absence of strong donors, weak C-H···N hydrogen bonds can be observed.

π-π Stacking Interactions : These occur when pyridine rings pack in a face-to-face or offset manner. Offset π-π stacking is common, with intercentroid distances typically in the range of 3.6 to 3.9 Å. nih.goviucr.org

The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative summary of the intermolecular contacts within the crystal. researchgate.net

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Reference |

| C-H···N | C-H | Pyridine N | ~2.6 | clockss.org |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.6 - 3.9 (intercentroid) | nih.goviucr.org |

| C-H···π | C-H (e.g., from tert-butyl) | Pyridine Ring (centroid) | ~2.9 - 3.0 | nih.gov |

This table presents typical distances for common supramolecular interactions found in pyridine derivatives, based on data from related structures.

Advanced Spectroscopic Techniques

To probe aspects of electronic structure, reactive intermediates, and reaction mechanisms that are not accessible by ground-state structural methods, a suite of advanced spectroscopic techniques is employed.

Mössbauer Spectroscopy for Electronic Structure Elucidation

Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific atomic nuclei, most commonly 57Fe. It is not used on this compound itself, but on its coordination complexes with iron. nih.gov By analyzing the subtle shifts and splittings in the nuclear energy levels of an iron catalyst or complex containing this compound as a ligand, one can deduce detailed information about the iron's oxidation state, spin state, and the covalency of its bonds. acs.orgresearchgate.net

The two primary parameters obtained from a zero-field Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.gov

Isomer Shift (δ) : This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation and spin state of the iron center. nih.gov

Quadrupole Splitting (ΔEQ) : This arises from the interaction of the nuclear quadrupole moment with an asymmetric local electric field gradient. A non-zero ΔEQ indicates a distorted electronic environment around the iron nucleus. nih.govresearchgate.net

In studies of iron phthalocyanine (B1677752) complexes, for example, the addition of a pyridine ligand to the iron center causes distinct changes in the Mössbauer spectrum, reflecting the altered electronic structure upon coordination. acs.org

| Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Temperature (K) | Inferred Iron State | Reference |

| (PctBuFe)2O (bent isomer) | - | 0.43 | 10 | Fe(III), Low-spin | acs.orgresearchgate.net |

| (PctBuFe)2O (linear isomer) | - | 1.40 | 10 | Fe(III), Low-spin | acs.orgresearchgate.net |

| [Cp′FeI]2 | 0.69 | 2.50 | 20 | Fe(II), High-spin (S=2) | researchgate.net |

| Cp′Fe(I)(IMes) | 0.74 | 1.63 | 20 | Fe(II), High-spin (S=2) | researchgate.net |

This table shows representative Mössbauer parameters for iron complexes, including those with tert-butyl (tBu) and pyridine-like (IMes) ligands, demonstrating the technique's sensitivity to the iron center's environment. Data is sourced from related complex studies.

UV-Photoelectron Spectroscopy for In Situ Characterization of Reactive Intermediates

UV-Photoelectron Spectroscopy (UV-PES) is a powerful gas-phase technique that measures the energy required to eject electrons from the molecular orbitals of a molecule upon irradiation with UV light. acs.org This provides direct experimental measurement of ionization energies, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals.

UV-PES is particularly valuable for identifying and characterizing short-lived or reactive intermediates. caltech.edu When coupled with techniques like flash vacuum thermolysis (FVT), which generates high-energy species in a low-pressure environment, UV-PES can capture the electronic signature of transient molecules formed from the decomposition of a precursor. researchgate.net For a stable molecule like this compound, FVT could be used to induce fragmentation or rearrangement, and the resulting reactive species could be identified in situ by their unique photoelectron spectra. caltech.eduresearchgate.net

The analysis involves comparing the experimental spectra with theoretical calculations (e.g., DFT) to assign the observed ionization bands to specific molecular orbitals (e.g., π-orbitals of the ring, σ-orbitals of the tert-butyl group). acs.org This combined approach provides a detailed picture of the molecule's electronic structure. acs.org

1H Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Radical Reaction Mechanisms

1H Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique that provides definitive evidence for the involvement of radical pairs in a reaction mechanism. whiterose.ac.ukresearchgate.net During a reaction that proceeds via a radical pair, the nuclear spins can become dramatically polarized, leading to anomalous NMR signals that are strongly enhanced in either absorption (A) or emission (E). researchgate.net

The observation of CIDNP effects in the 1H NMR spectrum during a reaction of a this compound derivative would be unambiguous proof of a radical pathway. For example, in studies of the reaction between tert-butylsulfinyl chloride and tert-butyl hydroperoxide in the presence of pyridine, strong CIDNP effects were observed. researchgate.net This supported a mechanism involving the homolytic cleavage of an intermediate to form a radical cage pair. researchgate.net

The pattern of emission and absorption can be interpreted using Kaptein's rules to deduce information about the nature of the radical pair (e.g., whether it was formed from a singlet or triplet precursor) and the magnetic properties of the individual radicals. This makes 1H CIDNP an invaluable tool for distinguishing between concerted, ionic, and radical reaction pathways. researchgate.netmdpi.com

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT methods, such as the popular B3LYP functional combined with basis sets like 6-311++G(d,p), can provide highly accurate predictions of molecular properties.

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is found. For 3-(tert-butyl)pyridine, this involves establishing the precise bond lengths, bond angles, and dihedral angles of its most stable arrangement.

The structure consists of a planar pyridine (B92270) ring substituted with a bulky tert-butyl group at the C3 position. The primary conformational flexibility arises from the rotation of the tert-butyl group around the C-C bond connecting it to the pyridine ring. DFT calculations are used to explore this rotation and identify the minimum energy conformer. Typically, the staggered conformation, which minimizes steric hindrance between the methyl groups of the tert-butyl substituent and the hydrogen atoms on the pyridine ring, is the most stable. The optimization process yields a detailed geometric profile of the molecule.

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridines (Illustrative) This table illustrates typical data obtained from DFT calculations on substituted pyridines. The values are representative and not specific experimental or calculated results for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å | |

| C-C (Py-tBu) | ~1.54 Å | |

| C-H (ring) | ~1.08 Å | |

| Bond Angle (°) | C-N-C (ring) | ~117° |

| N-C-C (ring) | ~124° | |

| C-C-C (ring) | ~118° |

Once the molecule's geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Theoretical vibrational analysis is crucial for assigning experimental spectral bands to specific molecular motions.

DFT calculations typically compute harmonic frequencies, which are systematically higher than the experimentally observed anharmonic frequencies. To improve the correlation with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). Studies on similar molecules, such as 3-ethylpyridine, have demonstrated an excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed interpretation of the experimental spectrum of this compound, assigning bands to pyridine ring deformations, C-H stretching and bending modes, and vibrations associated with the tert-butyl group. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table is a conceptual representation of how theoretical and experimental vibrational data are compared. The assignments and values are based on typical results for substituted pyridines.

| Vibrational Mode Assignment | Calculated Harmonic Frequency | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| Pyridine Ring C-H Stretch | ~3200 | ~3072 | ~3070 |

| Tert-butyl C-H Stretch | ~3050 | ~2928 | ~2930 |

| Pyridine Ring Breathing | ~1650 | ~1584 | ~1585 |

| Tert-butyl Umbrella Mode | ~1400 | ~1344 | ~1345 |

| Pyridine Ring In-Plane Bend | ~1050 | ~1008 | ~1010 |